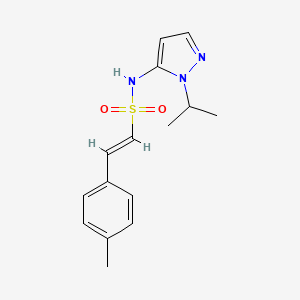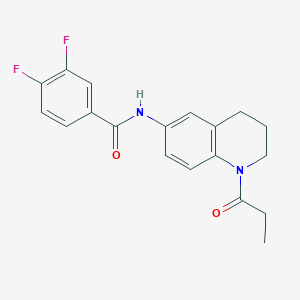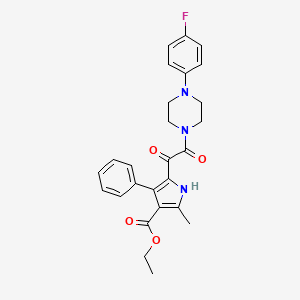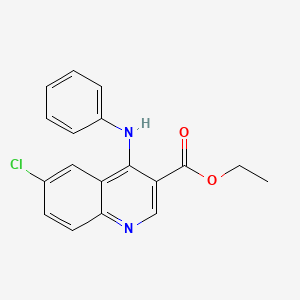![molecular formula C15H15ClN2O4S B2798402 N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251563-20-8](/img/structure/B2798402.png)
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chlorogenic Acid and Related Compounds
Antioxidant and Antimicrobial Properties : Chlorogenic acid, a phenolic compound found in coffee and many fruits and vegetables, has been extensively studied for its health benefits. It possesses antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which are valuable in the treatment of metabolic syndrome and associated disorders. Chlorogenic acid also shows antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties suggest potential applications for related compounds in health promotion and disease prevention (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Estrogens and Toxicity Studies : Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, has been studied for its metabolism and effects on fertility and development. Understanding the metabolic pathways and toxicological effects of methoxychlor can provide insights into the environmental and health impacts of similar chlorinated and methoxylated compounds (Cummings, 1997).
Thiophene Derivatives
Carcinogenicity Evaluation : The synthesis and evaluation of thiophene analogues for potential carcinogenicity provide valuable information on the structural and chemical factors that influence the biological activity of thiophene-containing compounds. These studies contribute to understanding the relationship between chemical structure and biological effect, which is crucial for designing compounds with desired therapeutic effects and minimal side effects (Ashby, Styles, Anderson, & Paton, 1978).
Pharmacokinetic and Pharmacodynamic Studies
Drug Efficacy and Safety : Research on various pharmacological properties, including the efficacy and safety of compounds in treating specific conditions, is vital. For example, the study of metoclopramide's pharmacological properties and clinical use provides insights into the methodologies used to evaluate drug efficacy, side effects, and mechanisms of action. These methodologies can be applied to assess the pharmacokinetic and pharmacodynamic profiles of new compounds, including N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-3-2-10(16)6-11(13)18-15(21)14(20)17-7-12(19)9-4-5-23-8-9/h2-6,8,12,19H,7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSWGBIPTLSRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)


![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)


![N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B2798338.png)
![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
